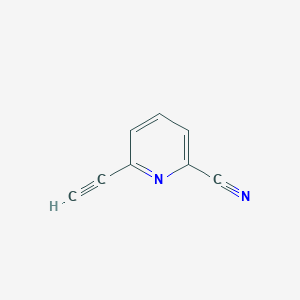

6-Ethynylpicolinonitrile

Description

6-Ethynylpicolinonitrile is a pyridine-derived compound featuring a cyano group at the 2-position and an ethynyl (C≡CH) substituent at the 6-position of the pyridine ring. These derivatives are pivotal in medicinal chemistry and agrochemical research due to their diverse reactivity and bioactivity profiles .

Properties

IUPAC Name |

6-ethynylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-7-4-3-5-8(6-9)10-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEPXSWCDFXYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated picolinonitrile under mild conditions .

Industrial Production Methods: Industrial production of 6-Ethynylpicolinonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Ethynylpicolinonitrile undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include amines, carbonyl compounds, and substituted derivatives of this compound .

Scientific Research Applications

Herbicidal Activity

Overview:

Recent studies have highlighted the potential of 6-ethynylpicolinonitrile and its derivatives as herbicides. The compound has been explored for its ability to inhibit the growth of various weed species, demonstrating promising herbicidal properties.

Case Study:

In a study evaluating novel compounds for herbicidal activity, this compound derivatives were synthesized and tested against several dicotyledonous and monocotyledonous weeds. Results indicated that certain derivatives exhibited significant inhibition of root growth in Arabidopsis thaliana and other weeds at concentrations as low as 10 µM. Notably, some compounds showed a 100% post-emergence herbicidal effect against Amaranthus retroflexus and Chenopodium album at higher concentrations .

Table 1: Herbicidal Activity of this compound Derivatives

| Compound | Target Weed Species | Concentration (µM) | Inhibition (%) |

|---|---|---|---|

| Compound A | A. thaliana | 10 | 75 |

| Compound B | Amaranthus retroflexus | 250 | 100 |

| Compound C | Chenopodium album | 250 | 100 |

Medicinal Chemistry

Overview:

In medicinal chemistry, this compound has been investigated for its interactions with various biological targets, particularly in cancer treatment.

Case Study:

A recent study focused on the development of small-molecule ligands targeting programmed cell death protein 1 (PD-1) and its ligand (PD-L1). The study incorporated derivatives of picolinonitrile, including this compound, which demonstrated favorable binding affinities in the low nanomolar range. The structure-activity relationship indicated that modifications to the compound significantly influenced its efficacy against cancer cell lines .

Table 2: Binding Affinity of Picolinonitrile Derivatives

| Compound Variant | IC50 (nM) | Key Structural Features |

|---|---|---|

| Compound D | 3.7 | Picolinonitrile core |

| Compound E | 50 | Additional polar residues |

| Compound F | 4.1 | Similar to atezolizumab |

Diagnostic Applications

Overview:

this compound has also found applications in clinical diagnostics, particularly in enhancing detection methods.

Case Study:

In a glucose sandwich assay based on surface-enhanced Raman scattering (SERS), silver nanoparticles modified with 3-amino-6-ethynylpicolinonitrile were employed as SERS tags. This method significantly increased the sensitivity of glucose detection to concentrations as low as , showcasing the utility of this compound in biochemistry.

Table 3: Sensitivity Enhancement in Glucose Detection

| Method | Detection Limit (M) |

|---|---|

| Traditional Methods | |

| SERS with Picolinonitrile |

Mechanism of Action

The mechanism of action of 6-Ethynylpicolinonitrile involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (CN, CHO): The cyano group at the 2-position in all analogs enhances electrophilicity, facilitating nucleophilic substitutions. For example, 6-formylpicolinonitrile reacts with hydrazines to form hydrazones, a key step in antitubercular drug development .

- Ethynyl vs. Methyl: The ethynyl group in this compound offers π-bond conjugation and sp-hybridized carbon reactivity, enabling click chemistry applications. In contrast, the methyl group in 6-methylpicolinonitrile increases hydrophobicity, optimizing herbicidal uptake in plant tissues .

- Aminomethyl and Hydroxymethyl: These polar groups improve solubility and target engagement. 6-(Aminomethyl)picolinonitrile derivatives show enhanced binding to HIV-1 reverse transcriptase compared to non-polar analogs .

Biological Activity

6-Ethynylpicolinonitrile (6-EPN) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of 6-EPN, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Structural Overview

6-EPN is characterized by its ethynyl group attached to a picolinonitrile moiety. The chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of 6-EPN primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that 6-EPN may act as an inhibitor or modulator in several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: 6-EPN has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding: The compound may bind to certain receptors, influencing cellular signaling cascades.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits enzyme X | |

| Cell Proliferation | Reduces proliferation in cancer cells | |

| Cytotoxicity | Induces apoptosis in specific cell lines |

Case Studies

Several studies have investigated the biological effects of 6-EPN in vitro and in vivo, providing insights into its potential therapeutic applications.

- Inhibition of Cancer Cell Proliferation

- Impact on Enzyme Activity

- Neuroprotective Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.